molecular formula C15H18N2O3 B8311221 Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate

Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate

Cat. No.: B8311221
M. Wt: 274.31 g/mol
InChI Key: JGWWYTRUHAQRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-ethyl-2-oxazoline with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles with different substitution patterns.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazoles with different functional groups, while reduction can produce oxazolines .

Scientific Research Applications

Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate is unique due to its specific substitution pattern on the oxazole ring and the presence of both benzyl and carbamate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl N-[2-(5-ethyl-1,3-oxazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H18N2O3/c1-2-13-10-17-14(20-13)8-9-16-15(18)19-11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,16,18)

InChI Key

JGWWYTRUHAQRFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of polymer supported triphenylphosphene (19.6 g, 58.9 mmol) in DCM (250 ml) is added iodine (14.95 g, 58.9 mmol). After stirring at room temperature for 10 minutes, the mixture is treated with triethylamine (16.4 ml, 117.5 mmol) followed by a solution of [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamic acid benzyl ester (step 2) (6.88 g, 23.5 mmol) in DCM (50 ml). The reaction mixture is stirred overnight and then filtered through Celite™ filter material, washed through with DCM (500 ml) and the solvent removed in vacuo to yield the titled compound as a brown solid.
Quantity
14.95 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
[2-(2-oxo-butylcarbamoyl)-ethyl]-carbamic acid benzyl ester
Quantity
6.88 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

23.07 g (49.60 mmol) PS-triphenylphosphine are suspended in 200 ml dichloromethane, 12.65 g (49.82 mmol) iodine are added. The mixture is stirred for 0.1 hours at ambient temperature, then 13.80 ml (99.28 mmol) triethylamine are added dropwise. 5.80 g (19.84 mmol) benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate dissolved in 150 ml dichloromethane are added. The reaction mixture is stirred for 72 hours at ambient temperature, then the precipitate is filtered off. The filtrate is extracted with water, the organic phase is dried and evaporated to dryness.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate
Quantity
5.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

23.07 g (49.60 mmol) PS-triphenylphosphine are in 200 ml dichloromethane suspended, 12.65 g (49.82 mmol) iodine are added. It is stirred for 0.1 hours at ambient temperature, then 13.80 ml (99.28 mmol) triethylamine are added dropwise. 5.80 g (19.84 mmol) benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate dissolved in 150 ml dichloromethane are added. The reaction mixture is stirred for 72 hours at ambient temperature, then the precipitate is filtered off. The filtrate is extracted with water, the organic phase is dried and evaporated to dryness.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Name
benzyl [2-(2-oxo-butylcarbamoyl)-ethyl]-carbamate
Quantity
5.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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